3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde
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Overview
Description
Preparation Methods
The preparation of 3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde involves the fermentation of the strain ATCC 20928. During the fermentation process, the strain produces a complex of sesquiterpenic compounds, including this compound, along with structurally related substances termed factors A and C
Chemical Reactions Analysis
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as an inhibitor of myo-inositol monophosphatase, making it valuable in studies related to the phosphatidylinositol signaling pathway .
Mechanism of Action
The mechanism of action of 3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde involves its inhibitory activity against myo-inositol monophosphatase. By inhibiting this enzyme, this compound disrupts the phosphatidylinositol signaling pathway, which plays a crucial role in various cellular processes . The molecular targets and pathways involved in this mechanism are primarily related to the regulation of inositol phosphate metabolism .
Comparison with Similar Compounds
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde is structurally related to other sesquiterpenic compounds produced by the strain ATCC 20928, such as factors A and C . These compounds also exhibit inhibitory activity against myo-inositol monophosphatase, but this compound is unique in its specific structure and potency . Other similar compounds include various benzofurans and spiro compounds, which share some structural similarities and biological activities .
Properties
CAS No. |
134313-74-9 |
---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde |
InChI |
InChI=1S/C23H32O5/c1-13-5-6-18-21(2,3)19(26)7-8-22(18,4)23(13)10-15-17(28-23)9-14(11-24)16(12-25)20(15)27/h9,12-13,18-19,24,26-27H,5-8,10-11H2,1-4H3 |
InChI Key |
HSIIEJMIARCGAU-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(O3)C=C(C(=C4O)C=O)CO)C)O)(C)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(O3)C=C(C(=C4O)C=O)CO)C)O)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 671776; L-671776; L671776; L-671,776; L 671,776; L671,776; ATCC 20928 factor B; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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